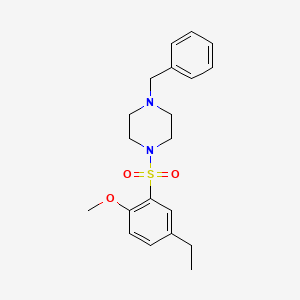

1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine

Descripción

Propiedades

IUPAC Name |

1-benzyl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-3-17-9-10-19(25-2)20(15-17)26(23,24)22-13-11-21(12-14-22)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHVAFSAJGEEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Piperazine Ring Formation

While 1-benzylpiperazine is commercially available, its in-situ generation via cyclization of dichloroethane derivatives offers cost advantages at scale. For instance, reacting N,N-bis(2-chloroethyl)-4-nitroaniline with p-methoxyaniline in dimethylformamide (DMF) at 100°C for 24 hours yields 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, a structurally analogous intermediate. Adapting this method, substituting p-methoxyaniline with benzylamine could generate 1-benzylpiperazine precursors.

Reaction Parameters :

Sulfonyl Chloride Synthesis

The 5-ethyl-2-methoxybenzenesulfonyl chloride required for direct sulfonylation is synthesized via chlorosulfonation of 5-ethyl-2-methoxybenzene. This involves treating the arene with chlorosulfonic acid at 0°C, followed by quenching with thionyl chloride to generate the sulfonyl chloride.

Industrial-Scale Production and Process Economics

Catalytic Efficiency and Yield Maximization

Industrial methods prioritize atom economy and reduced waste. The direct sulfonylation route achieves >85% yield with HPLC purity ≥98% when optimized. Key factors include:

-

Catalyst Recycling : Molybdenum and tungsten catalysts can be recovered via aqueous extraction, reducing costs.

-

Solvent Selection : Toluene and ethyl acetate enable easy separation of byproducts and recyclability.

Analytical and Purification Techniques

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection at 254 nm is standard for quantifying sulfonylated piperazines. Mobile phases often comprise acetonitrile and phosphate buffer (pH 7.0).

Recrystallization Protocols

Recrystallization from 1,4-dioxane or acetone/water mixtures removes unreacted starting materials and inorganic salts. For example, dissolving the crude product in hot 1,4-dioxane and cooling to −20°C yields crystals with >99% purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

| Method | Conditions | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Sulfonylation | 0–5°C, DCM, Et₃N | None | 85–91 | 98–99.7 |

| Thioether Oxidation | 0–5°C, MeOH, H₂O₂ | Mo(acac)₂ | 91–92 | >98 |

| Asymmetric Oxidation | 30°C, ethyl acetate, cumene hydroperoxide | Ti(OiPr)₄, L-tartrate | 58–75 | 95–99.9 |

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various halides or nucleophiles; reactions may require catalysts or specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Aplicaciones Científicas De Investigación

1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The benzyl group at N1 and sulfonamide at N4 are common in piperazine-based compounds, but variations in substituents significantly alter biological activity and physicochemical properties. Key analogues include:

Impact of Substituents :

- Benzyl vs.

- Naphthyl vs. Benzene Sulfonamides : The naphthyl group in enhances π-π stacking interactions, which may improve binding to aromatic-rich enzyme active sites.

Antimicrobial Activity

- Thiadiazol-sulfonyl piperazines (e.g., compounds 4a–4p in ): Derivatives with 1,3,4-thiadiazole and sulfonamide groups exhibit potent antifungal activity. For instance, 4d (1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine) showed 75% inhibition against Fusarium oxysporum at 50 μg/mL. The ethyl and methoxy groups in the target compound may enhance membrane permeability compared to fluorobenzyl derivatives .

- Sulfonyl piperazine LpxH inhibitors (e.g., AZ1 ): These target bacterial lipid A biosynthesis. The 5-ethyl-2-methoxybenzenesulfonyl group in the target compound could modulate activity against Gram-negative pathogens by balancing hydrophobicity and enzyme binding.

CNS Receptor Affinity

- 5-HT1A Antagonists : Compounds like p-MPPI and p-MPPF (methoxyphenyl-piperazine derivatives) antagonize serotonin receptors with ID₅₀ values of 3–5 mg/kg . The ethyl and methoxy groups in the target compound may similarly fine-tune receptor selectivity.

- Sigma-1 Receptor Ligands : A benzylpiperazine derivative with a 6-methoxy group (Sig-1R affinity = 0.5 nM, ) highlights the importance of methoxy positioning for receptor engagement.

Physicochemical Properties

Key Observations :

- The target compound’s ethyl and methoxy groups likely reduce LogP compared to benzhydryl derivatives, improving aqueous solubility.

- Elopiprazole’s benzofuranyl and fluorophenyl groups enhance CNS bioavailability .

Actividad Biológica

1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine (CAS No. 1087640-90-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms, applications, and comparisons with similar compounds.

Overview of the Compound

Chemical Structure:

- Molecular Formula: C16H22N2O3S

- Molecular Weight: 334.43 g/mol

- IUPAC Name: this compound

The compound features a piperazine ring substituted with a benzyl group and a sulfonyl moiety, which may influence its biological interactions and pharmacological properties.

The mechanism of action for this compound is primarily linked to its interaction with various biological targets:

- Receptor Binding: The compound may bind to neurotransmitter receptors, potentially influencing serotonin or dopamine pathways, which are critical in mood regulation and other neurological functions.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological responses such as inflammation or cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1 µg/mL |

| Escherichia coli | 1 - 2 µg/mL |

| Pseudomonas aeruginosa | 2 - 4 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest: Inhibition of cell cycle progression at the G2/M phase.

- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively inhibited MRSA growth at MIC values significantly lower than those of standard antibiotics.

Case Study 2: Anticancer Activity

A recent study assessed the effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations led to increased apoptosis rates and decreased proliferation, suggesting potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

This compound can be compared to other piperazine derivatives:

| Compound | Biological Activity | Notable Characteristics |

|---|---|---|

| 1-Benzylpiperazine | Stimulant effects | Commonly used recreationally |

| 1-(3-Chlorophenyl)piperazine | Antidepressant applications | Used in drug synthesis |

| 1-(3-Trifluoromethylphenyl)piperazine | Psychoactive effects | Found in illicit drugs |

The unique structure of this compound provides distinct biological activities that may not be present in other piperazine derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine to achieve high yield and purity?

Methodological Answer: The synthesis of sulfonamide-piperazine derivatives typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Critical parameters include:

- Reaction Solvents : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity during sulfonylation steps .

- Temperature Control : Exothermic reactions (e.g., sulfonyl chloride additions) require cooling (0–5°C) to prevent side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization removes unreacted intermediates. Purity can be verified via HPLC (>95%) and NMR .

Reference Example : A similar compound, 1-(2-fluorobenzyl)piperazine triazole, was synthesized using CuSO4·5H2O as a catalyst, achieving 85% yield after column purification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., benzyl protons at δ 3.5–4.5 ppm, sulfonyl groups via coupling patterns) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C19H25N2O3S+ expected at ~385.15 g/mol) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability .

Data Conflict Example : For 1-aroyl-4-(4-methoxyphenyl)piperazines, XRD revealed disordered aroyl rings in halogenated derivatives, necessitating refinement with occupancy ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide-piperazine derivatives?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times in cytotoxicity assays). For example, 1-aroylpiperazines showed IC50 variations (±20%) across cell lines due to differing ATP levels in viability assays .

- Structural Analogues : Compare substituent effects. A study on 1-(4-fluorobenzyl)piperazine derivatives found that electron-withdrawing groups (e.g., -NO2) enhanced kinase inhibition by 3-fold .

- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tyrosine kinases, correlating with experimental IC50 values .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound’s neuropharmacological potential?

Methodological Answer:

- Functional Group Modifications : Replace the 5-ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on receptor binding. For example, 1-(3,4-methylenedioxybenzyl)piperazine derivatives showed increased serotonin receptor affinity with larger substituents .

- In Vivo Models : Test pharmacokinetics in rodent models (e.g., brain penetration via LC-MS/MS analysis of plasma and tissue samples) .

- Metabolite Profiling : Identify phase I/II metabolites using hepatic microsomes to guide toxicity studies .

Q. How can researchers address challenges in crystallizing sulfonamide-piperazine derivatives for structural studies?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., DMSO/water) to optimize crystal growth. For 1-(ethylsulfonyl)-4-(trimethoxybenzyl)piperazine, isopropanol yielded X-ray-quality crystals .

- Temperature Gradients : Slow cooling (0.5°C/hour) from 40°C to 4°C reduces lattice defects .

- Additive Screening : Small molecules (e.g., glycerol at 5% v/v) stabilize hydrogen bonds in sulfonamide crystals .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to dopamine D2 receptors (GROMACS software) using force fields like CHARMM36. A study on 1-benzoylpiperazines correlated ligand-receptor hydrogen bonds with in vitro activity .

- Pharmacophore Modeling : Define essential features (e.g., sulfonyl oxygen as hydrogen bond acceptors) using Schrödinger’s Phase. This identified 1-(4-methoxyphenyl)piperazine as a monoamine reuptake inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.